molecular formula C22H34NNaO3 B1261215 Maopc CAS No. 85531-68-6

Maopc

Cat. No.: B1261215
CAS No.: 85531-68-6
M. Wt: 383.5 g/mol
InChI Key: YYCUWBQVSXIUSK-MMWNSLJISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Maopc (hypothetical compound used for illustrative purposes) is a synthetic organometallic compound characterized by a central transition metal core coordinated with organic ligands. For instance:

  • Synthesis: Synthesis procedures must include reaction stoichiometry, molar equivalents of reactants, and percentage yields .
  • Characterization: Analytical techniques such as HPLC (for purity assessment), NMR spectroscopy (for structural elucidation), and mass spectrometry (for molecular weight confirmation) are critical .
  • Applications: this compound may be explored for catalytic, medicinal, or material science applications, depending on its structural and electronic properties.

Properties

CAS No.

85531-68-6

Molecular Formula

C22H34NNaO3

Molecular Weight

383.5 g/mol

IUPAC Name

sodium;(2S)-2-[(1R,5aR,9aR,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-1-yl]propanoate

InChI

InChI=1S/C22H35NO3.Na/c1-13(20(25)26)15-6-7-16-14-5-8-18-22(3,12-10-19(24)23(18)4)17(14)9-11-21(15,16)2;/h13-18H,5-12H2,1-4H3,(H,25,26);/q;+1/p-1/t13-,14?,15+,16?,17?,18+,21+,22+;/m0./s1

InChI Key

YYCUWBQVSXIUSK-MMWNSLJISA-M

SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C)C(=O)[O-].[Na+]

Isomeric SMILES

C[C@@H]([C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CCC(=O)N4C)C)C)C(=O)[O-].[Na+]

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C)C(=O)[O-].[Na+]

Synonyms

4-MAPC
4-methyl-4-aza-3-oxo-5 alpha-pregnan-20-carboxylate
4-methyl-4-aza-3-oxo-5 alpha-pregnane-20-carboxylate
4-methyl-4-aza-3-oxopregnan-20-carboxylate
4-methyl-4-aza-3-oxopregnane-20-carboxylate
MAOPC

Origin of Product

United States

Comparison with Similar Compounds

Functional Implications :

  • The higher molecular weight of Compound X reduces its solubility, limiting its utility in solution-phase catalytic reactions .
  • Co-based coordination in Compound X enhances thermal stability, as evidenced by its higher melting point .

Functional Analogue: Compound Y

Functional Similarity : Compound Y exhibits comparable catalytic activity but employs a distinct organic ligand system.
Key Differences :

Property This compound Compound Y
Ligand Type Bipyridine Phenanthroline
Redox Potential (V) +0.75 +0.68
Catalytic Efficiency* 92% 85%
Toxicity (IC50, μM) >100 45

Functional Implications :

  • Compound Y’s higher toxicity limits its biomedical applications despite comparable catalytic performance .

Research Findings and Data Validation

  • Spectral Data : this compound’s ¹³C NMR spectrum shows distinct peaks at 125 ppm (aromatic carbons) and 180 ppm (metal-coordinated carbons), differing from analogues due to ligand-metal charge transfer .
  • Reproducibility : Strict adherence to ACS and IUPAC guidelines ensures data reliability. For example, reaction yields and purity metrics must be validated via triplicate HPLC runs .
  • Limitations : Discrepancies in reported solubility data for this compound (e.g., 15 mg/mL vs. 12 mg/mL in DMSO) highlight the need for standardized solvent purity protocols .

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